NITD-349

概述

描述

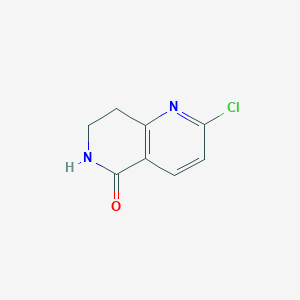

NITD-349 是一种具有强效抗菌作用的化合物,尤其是针对结核分枝杆菌,即导致结核病的细菌。 它作为分枝杆菌膜蛋白大3转运蛋白的抑制剂,该转运蛋白对细菌的存活和复制至关重要 .

科学研究应用

NITD-349 具有广泛的科学研究应用,包括:

化学: 它被用作研究吲哚-2-甲酰胺的合成和反应性的模型化合物。

生物学: 它用于研究细菌耐药机制以及分枝杆菌膜蛋白大3转运蛋白在细菌存活中的作用。

医学: This compound 正在被研究作为一种潜在的治疗多重耐药结核病的方法,研究表明其在急性感染和慢性感染模型中的有效性.

作用机制

NITD-349 通过抑制分枝杆菌膜蛋白大3转运蛋白发挥其抗菌作用,该转运蛋白对于将分枝菌酸前体转运到细菌细胞壁至关重要。这种抑制破坏了细胞壁的合成,导致细菌死亡。 This compound 的分子靶标包括分枝杆菌膜蛋白大3转运蛋白的活性位点,在那里它结合并阻断质子传递途径,从而阻止分枝菌酸前体的转运 .

生化分析

Biochemical Properties

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.

Cellular Effects

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.

Molecular Mechanism

The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

准备方法

NITD-349 的合成涉及多个步骤,从吲哚-2-甲酰胺核心结构的制备开始。然后通过各种化学反应对该核心结构进行修饰,引入特定的官能团以增强其抗菌活性。 合成路线通常涉及使用试剂,例如吲哚衍生物、羧酸和胺,在受控的反应条件下 . This compound 的工业生产方法旨在确保高纯度和高产率,通常涉及大规模合成和纯化技术 .

化学反应分析

NITD-349 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢,通常使用氧化剂,如过氧化氢或高锰酸钾。

还原: 这种反应涉及添加氢或去除氧,通常使用还原剂,如硼氢化钠或氢化铝锂。

这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力条件。 从这些反应中形成的主要产物通常是 this compound 的衍生物,其修饰的官能团可以增强或改变其抗菌特性 .

相似化合物的比较

NITD-349 与其他分枝杆菌膜蛋白大3转运蛋白抑制剂类似,例如 SQ109、NITD-304 和 MSU-43085。this compound 在针对对药物敏感和多重耐药的结核分枝杆菌菌株方面具有很高的效力和功效。 与其他抑制剂相比,它具有更低的最小抑菌浓度,使其成为更有效的抗菌剂 .

类似化合物

SQ109: 一种临床研究的抑制剂,具有类似的作用机制,但在体内的半衰期较短。

NITD-304: 另一种具有类似效力但药代动力学特性不同的强效抑制剂。

MSU-43085: 一种具有高效力但对慢性感染模型的功效有限的抑制剂

This compound 因其良好的药代动力学特征以及在急性感染和慢性感染模型中都表现出高功效而脱颖而出,使其成为治疗多重耐药结核病的有希望的候选药物 .

属性

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYSFRIVIHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of this compound affected by the bacterial load?

A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?

A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)

![3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1473293.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)